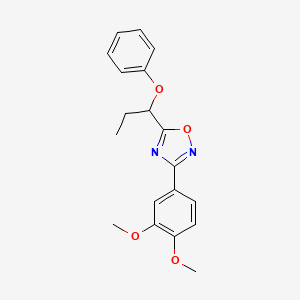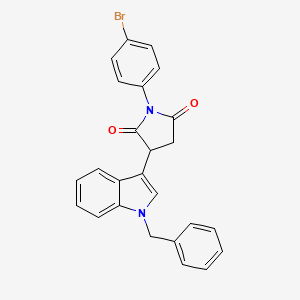![molecular formula C20H14N4O3 B11579673 2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-4-nitrophenol](/img/structure/B11579673.png)
2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL is a complex heterocyclic compound that belongs to the class of benzimidazoquinazolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole and quinazoline derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-5-METHYLPHENOL
- 2-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-5-METHOXYPHENOL
Uniqueness
2-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)-4-NITROPHENOL is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C20H14N4O3 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(5,6-dihydrobenzimidazolo[1,2-c]quinazolin-6-yl)-4-nitrophenol |
InChI |
InChI=1S/C20H14N4O3/c25-18-10-9-12(24(26)27)11-14(18)20-21-15-6-2-1-5-13(15)19-22-16-7-3-4-8-17(16)23(19)20/h1-11,20-21,25H |
InChI Key |
WZQOEGSHGIETJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(N2)C5=C(C=CC(=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![18,18-dimethyl-14-morpholin-4-yl-6-prop-2-enylsulfanyl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11579593.png)
![(5Z)-2-(furan-2-yl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579597.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11579604.png)
![1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11579620.png)
![2-[(E)-2-(2-hydroxy-3-methylphenyl)ethenyl]quinolin-8-ol](/img/structure/B11579622.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11579625.png)


![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11579649.png)
![prop-2-en-1-yl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579650.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579665.png)
![N-(2-chlorophenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579679.png)
![2'-(4-chlorophenyl)-1,5-dimethyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B11579682.png)
